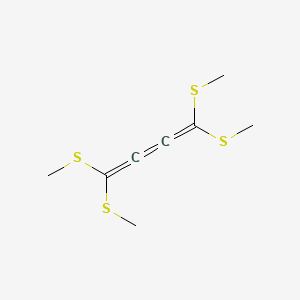
Tetrakis(methylsulfanyl)butatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(methylsulfanyl)butatriene is an organosulfur compound characterized by the presence of four methylsulfanyl groups attached to a butatriene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(methylsulfanyl)butatriene typically involves the reaction of butatriene with methylsulfanyl reagents under controlled conditions. One common method is the reaction of butatriene with methylsulfanyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Tetrakis(methylsulfanyl)butatriene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols or other reduced forms.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted butatriene derivatives.
Wissenschaftliche Forschungsanwendungen
Tetrakis(methylsulfanyl)butatriene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds and studying reaction mechanisms.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and conductive polymers.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active molecules and pharmaceuticals.
Industry: It may be used in the development of new materials with specific electronic or catalytic properties.
Wirkmechanismus
The mechanism by which tetrakis(methylsulfanyl)butatriene exerts its effects is primarily through its ability to participate in various chemical reactions due to the presence of reactive methylsulfanyl groups. These groups can undergo oxidation, reduction, and substitution reactions, making the compound versatile in chemical synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(trimethylsilyl)butatriene: Similar in structure but with trimethylsilyl groups instead of methylsulfanyl groups.
Tetrakis(dimethylamino)ethylene: Contains dimethylamino groups and is used as a reductant in organic synthesis.
Tetrakis(propargylisocyanide) copper(I) complex: A copper complex with propargylisocyanide ligands.
Uniqueness
Tetrakis(methylsulfanyl)butatriene is unique due to the presence of methylsulfanyl groups, which impart distinct electronic and steric properties
Eigenschaften
CAS-Nummer |
526208-83-3 |
|---|---|
Molekularformel |
C8H12S4 |
Molekulargewicht |
236.5 g/mol |
InChI |
InChI=1S/C8H12S4/c1-9-7(10-2)5-6-8(11-3)12-4/h1-4H3 |
InChI-Schlüssel |
VYEAPUBTTPHBJW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC(=C=C=C(SC)SC)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


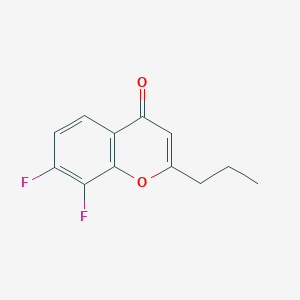
![N,N-Dimethyl-4-[(3-phenoxypropyl)tellanyl]aniline](/img/structure/B14214200.png)

![N-[3-(Dimethylamino)-4-(2,5-dimethylphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B14214204.png)
![Methyl 4-[(3R)-4-ethenylidene-3-hydroxyoct-1-yn-1-yl]benzoate](/img/structure/B14214209.png)
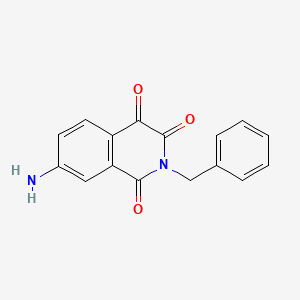
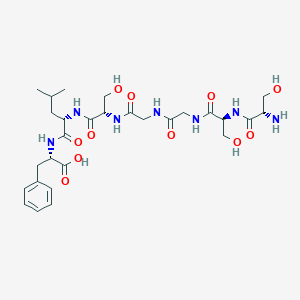
![N-[2,3-Bis(1,3-thiazol-2-yl)quinoxalin-6-yl]-N'-[(2-chlorophenyl)methyl]urea](/img/structure/B14214228.png)
![(3R)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14214237.png)
![Acetic acid;10-[2-fluoro-4-(2-trimethylsilylethynyl)phenoxy]decan-1-ol](/img/structure/B14214269.png)
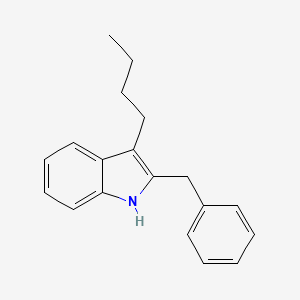

![{[5-(2-Methoxyethoxy)-2-nitrophenyl]methyl}(trimethyl)silane](/img/structure/B14214285.png)

